6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one
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Overview
Description
6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one is an organic compound that belongs to the class of benzodioxins. This compound is characterized by the presence of a fluorine atom attached to the benzodioxin ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinct structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one typically involves the reaction of fluorinated precursors with benzodioxin intermediates. One common method includes the fluorination of 2,4-dihydro-1,3-benzodioxin-2-one using fluorinating agents under controlled conditions . The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include multiple steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzodioxins .
Scientific Research Applications
6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. This interaction can lead to various biological effects, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2,3-dihydro-1,4-benzodioxin
- 6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methanamine hydrochloride
- 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid
Uniqueness
6-Fluoro-2,4-dihydro-1,3-benzodioxin-2-one is unique due to its specific fluorine substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, differentiating it from other similar compounds .
Properties
Molecular Formula |
C8H5FO3 |
---|---|
Molecular Weight |
168.12 g/mol |
IUPAC Name |
6-fluoro-4H-1,3-benzodioxin-2-one |
InChI |
InChI=1S/C8H5FO3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-3H,4H2 |
InChI Key |
DQFHMJDWXVEDHO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OC(=O)O1 |
Origin of Product |
United States |
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